Ethyl 2-isocyanatopropionate
CAS No.: 13794-28-0
Cat. No.: VC20971087
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13794-28-0 |
---|---|
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
IUPAC Name | ethyl 2-isocyanatopropanoate |
Standard InChI | InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 |
Standard InChI Key | PFIQRPNWLUAMOF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)N=C=O |
Canonical SMILES | CCOC(=O)C(C)N=C=O |
Introduction
Chemical Identity and Structure
Ethyl 2-isocyanatopropionate (CAS 13794-28-0) is an aliphatic ester featuring an isocyanate (-NCO) group at the β-position of the propionate backbone. Its molecular formula is C₆H₉NO₃ with a molecular weight of 143.14 g/mol. The structure combines an ethyl ester group and an isocyanate functionality on a propanoic acid backbone, providing unique chemical versatility.
Nomenclature and Identifiers
The compound is known by several synonyms in the scientific literature:
Identifier Type | Value |
---|---|
IUPAC Name | Ethyl 2-isocyanatopropanoate |
CAS Number | 13794-28-0 |
Molecular Formula | C₆H₉NO₃ |
Molecular Weight | 143.14 g/mol |
SMILES | CCOC(=O)C(C)N=C=O |
InChI | InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 |
InChIKey | PFIQRPNWLUAMOF-UHFFFAOYSA-N |
European Community (EC) Number | 677-374-2 |
Table 1. Chemical identifiers for Ethyl 2-isocyanatopropionate
Common synonyms include ethyl N-(oxomethylene)alaninate, 2-isocyanatopropionic acid ethyl ester, and propanoic acid, 2-isocyanato-, ethyl ester .
Physical and Chemical Properties
Ethyl 2-isocyanatopropionate exhibits specific physical and chemical characteristics that determine its behavior in various applications and reactions.
Physical Properties
The compound exists primarily as a colorless oil that may form white to off-white precipitate under certain conditions . It is sensitive to moisture and requires storage under specific conditions to maintain stability.
Table 2. Physical properties of Ethyl 2-isocyanatopropionate
Solubility and Stability
The compound demonstrates limited solubility in common organic solvents. It is slightly soluble in chloroform and dichloromethane . Ethyl 2-isocyanatopropionate is hygroscopic and moisture-sensitive, requiring storage under refrigeration and inert atmosphere conditions to maintain stability .
Synthesis and Preparation Methods
Several methods have been developed for the synthesis of Ethyl 2-isocyanatopropionate, with the most common approach involving the reaction of phosgene with ethyl 2-aminopropanoate hydrochloride .
Standard Synthetic Route
The primary synthetic pathway involves the reaction of phosgene (75-44-5) with ethyl 2-aminopropanoate hydrochloride (617-27-6) in toluene . This reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride to yield the isocyanate product.
This synthesis method was reported in the literature by Lombardino and Gerber in the Journal of Medicinal Chemistry (1964, vol. 7, p. 97-101) .
Chemical Reactivity
The reactivity of Ethyl 2-isocyanatopropionate is primarily governed by its isocyanate functional group, which is highly electrophilic and participates readily in various reactions.
General Reactivity Patterns
The compound demonstrates characteristic reactivity of isocyanates, which includes:
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High electrophilicity at the carbon atom of the isocyanate group
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Susceptibility to nucleophilic addition reactions
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Sensitivity to hydrolysis
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Ability to participate in polymerization reactions
Specific Reaction Types
Ethyl 2-isocyanatopropionate undergoes several important reaction types that define its utility in chemical synthesis:
4.2.1 Nucleophilic Addition Reactions
The compound readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. These reactions are fundamental to its use in polymer chemistry and pharmaceutical synthesis.
4.2.2 Substitution Reactions
It can undergo substitution reactions where the isocyanate group is replaced by nucleophiles under appropriate conditions.
4.2.3 Hydrolysis
In the presence of water, Ethyl 2-isocyanatopropionate hydrolyzes to form ethyl 2-aminopropanoate and carbon dioxide.
Applications and Uses
Ethyl 2-isocyanatopropionate finds applications across multiple fields, particularly in organic synthesis and pharmaceutical research.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis, particularly for:
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Preparation of peptidomimetics and complex molecules
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Polymer synthesis, especially polyurethanes
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Development of specialized materials with unique properties
Its ability to form urethane and urea linkages makes it particularly useful in creating molecules with specific structural characteristics.
Pharmaceutical and Biological Applications
Research has revealed several potential biological applications for Ethyl 2-isocyanatopropionate and its derivatives:
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Anti-inflammatory properties through modulation of immune responses via cannabinoid receptor pathways
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Selective binding to cannabinoid receptors CB1 and CB2, making it useful in studying these receptors and their associated pathways
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Investigation for potential inhibition of cancer cell growth in cell culture studies
The compound's ability to selectively interact with biological targets makes it a subject of interest in medicinal chemistry research.
Analytical Characterization
Several analytical techniques can be employed to characterize and identify Ethyl 2-isocyanatopropionate.
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